molecular formula C10H7BrFNO2 B1409633 Ethyl 5-bromo-3-cyano-2-fluorobenzoate CAS No. 1806848-50-9

Ethyl 5-bromo-3-cyano-2-fluorobenzoate

Cat. No.: B1409633
CAS No.: 1806848-50-9
M. Wt: 272.07 g/mol
InChI Key: JHNXDBUGJOPFRQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3-cyano-2-fluorobenzoate is an organic compound with the molecular formula C10H7BrFNO2 It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of ethyl 3-cyano-2-fluorobenzoate, followed by esterification. The reaction conditions often require the use of bromine or a brominating agent, a suitable solvent like dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for yield and efficiency, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-cyano-2-fluorobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The cyano group can be reduced to an amine.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield Ethyl 5-azido-3-cyano-2-fluorobenzoate, while reduction with Pd/C and hydrogen gas would produce Ethyl 5-amino-3-cyano-2-fluorobenzoate.

Scientific Research Applications

Ethyl 5-bromo-3-cyano-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-bromo-3-cyano-2-fluorobenzoate exerts its effects depends on its chemical interactions with other molecules. The bromine, cyano, and fluorine substituents can participate in various molecular interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect molecular targets and pathways, such as enzyme inhibition or receptor binding, leading to specific biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-5-fluorobenzoate
  • Ethyl 3-bromo-2-cyano-5-fluorobenzoate
  • Ethyl 5-bromo-2-fluorobenzoate

Uniqueness

Ethyl 5-bromo-3-cyano-2-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both cyano and fluorine groups enhances its reactivity and potential for forming diverse chemical bonds, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

ethyl 5-bromo-3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-4-7(11)3-6(5-13)9(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNXDBUGJOPFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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